molecular formula C22H20N6 B5824121 8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline

8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline

Cat. No.: B5824121
M. Wt: 368.4 g/mol
InChI Key: PCBAHCXFYMCWBE-RYQLWAFASA-N
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Description

8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline is a complex organic compound featuring a quinoline moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline typically involves the condensation of quinoline derivatives with hydrazine compounds under controlled conditions. The reaction often requires a catalyst and specific temperature and pH conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinoline N-oxides: Oxidized derivatives with distinct properties.

    Hydrazine derivatives: Compounds with similar hydrazine moieties.

Uniqueness

8-[(2E)-2-[(3E)-3-[2-(Quinolin-8-YL)hydrazin-1-ylidene]butan-2-ylidene]hydrazin-1-YL]quinoline is unique due to its specific structure, which combines quinoline and hydrazine functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-[(3E)-3-(quinolin-8-ylhydrazinylidene)butan-2-ylidene]amino]quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6/c1-15(25-27-19-11-3-7-17-9-5-13-23-21(17)19)16(2)26-28-20-12-4-8-18-10-6-14-24-22(18)20/h3-14,27-28H,1-2H3/b25-15+,26-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBAHCXFYMCWBE-RYQLWAFASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=CC2=C1N=CC=C2)C(=NNC3=CC=CC4=C3N=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C(=N/NC3=CC=CC4=C3N=CC=C4)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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